Pentafluorobenzyl p-Toluenesulfonate

Analytical Chemistry Gas Chromatography-Mass Spectrometry Forensic Chemistry

Ensure analytical reproducibility. Select Pentafluorobenzyl p-toluenesulfonate (PFB-Tos) for clean derivatization of inorganic anions for GC/MS without PFB-Br co-elution interference. Use this ≥98% pure reagent for reliable quantification in forensic and environmental analysis. Inquire for bulk orders.

Molecular Formula C14H9F5O3S
Molecular Weight 352.28 g/mol
CAS No. 32974-36-0
Cat. No. B1585939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentafluorobenzyl p-Toluenesulfonate
CAS32974-36-0
Molecular FormulaC14H9F5O3S
Molecular Weight352.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F
InChIInChI=1S/C14H9F5O3S/c1-7-2-4-8(5-3-7)23(20,21)22-6-9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,6H2,1H3
InChIKeyBKNSDBYJUGNUDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentafluorobenzyl p-Toluenesulfonate (CAS 32974-36-0) | Product Overview & Core Specifications


Pentafluorobenzyl p-toluenesulfonate (PFB-Tos, CAS 32974-36-0) is a specialized perfluorinated sulfonate ester that functions as an electrophilic derivatizing reagent in analytical chemistry. It possesses the molecular formula C14H9F5O3S, a molecular weight of 352.28 g/mol, and is supplied as a white to almost white crystalline powder with a reported melting point range of 76–79 °C . This compound is synthesized via esterification of pentafluorobenzyl alcohol with p-toluenesulfonyl chloride and is explicitly marketed for gas chromatography (GC) applications, specifically for the derivatization of inorganic anions to enhance volatility and detectability .

Pentafluorobenzyl p-Toluenesulfonate | Why In-Class Reagents Cannot Be Substituted


In analytical derivatization, the selection of a perfluorinated benzylating agent is not a matter of simple interchangeability. While multiple pentafluorobenzyl (PFB) reagents exist—most notably pentafluorobenzyl bromide (PFB-Br)—their chemical properties, reaction kinetics, and chromatographic behavior diverge significantly. The choice of leaving group (tosylate vs. bromide) fundamentally alters the electrophilicity, hydrolytic stability, and most critically, the GC retention time of the reagent itself. Generic substitution of PFB-Tos with PFB-Br in a validated GC/MS method would introduce co-elution interference with target PFB-anion derivatives, compromising assay specificity and quantification accuracy [1]. Furthermore, the tosylate leaving group offers distinct handling and stability advantages over the more labile bromide. Consequently, method development and routine analysis require a precise, reagent-specific approach, and the procurement of the exact compound specified in the original protocol is essential for data reproducibility.

Pentafluorobenzyl p-Toluenesulfonate | Head-to-Head Quantitative Performance vs. PFB-Bromide


Chromatographic Selectivity: Resolution of PFB-Tos Reagent Peak from Target PFB-Anion Derivatives vs. PFB-Br Interference

In a direct head-to-head comparison using GC/MS for the analysis of inorganic anions, the use of PFB-Tos resulted in a reagent peak with a retention time that differed greatly from the derivatized target anions, enabling detection without interference. In contrast, when PFB-Br was used, its retention time was close to those of the derivatized anions, causing direct interference and compromising analysis [1]. This key chromatographic selectivity difference is a critical factor for method validation.

Analytical Chemistry Gas Chromatography-Mass Spectrometry Forensic Chemistry

Detection Sensitivity: Approximate 30 ng Limit of Detection for Multiple Inorganic Anions via PFB-Tos Derivatization

Using a GC/MS method optimized for PFB-Tos derivatization in the presence of a crown ether phase-transfer catalyst, the detection limit for a panel of inorganic anions was reported to be approximately 30 ng [1]. This level of sensitivity was deemed sufficient for forensic chemistry applications. The study did not provide a direct quantitative sensitivity comparison against PFB-Br under identical conditions; therefore, this is reported as a standalone performance benchmark for the PFB-Tos-based method.

Analytical Chemistry Trace Analysis Forensic Toxicology

Scope of Anion Detection: Successful Derivatization and Detection of 11 Inorganic Anions with PFB-Tos

In the development of a GC/MS method for forensic applications, PFB-Tos successfully derivatized and enabled the detection of 11 distinct inorganic anions: fluoride (F), chloride (Cl), bromide (Br), iodide (I), cyanide (CN), cyanate (OCN), thiocyanate (SCN), azide (N3), nitrate (NO3), and nitrite (NO2) [1]. Certain anions, including sulfate (SO4), thiosulfate (S2O3), carbonate (CO3), perchlorate (ClO4), and chlorate (ClO3), were not detectable with this method. This defined scope allows for targeted procurement when analysis of these specific anions is required.

Analytical Chemistry Anion Analysis Method Development

Physical and Purity Specifications: Melting Point Range of 76–79 °C and Assay Purity ≥98% (Titration)

Commercially available PFB-Tos is supplied with a documented melting point of 76–79 °C (literature value 78 °C) and a purity of ≥98% as determined by titration (Ester Value) . This well-defined physical state (white to almost white crystalline solid) and high purity level are critical for its use as a reliable derivatizing reagent in quantitative analysis. While similar purity grades are available for PFB-Br (typically ≥98%), PFB-Br is a liquid at room temperature, offering a different handling profile and potentially greater susceptibility to hydrolytic degradation .

Chemical Procurement Quality Control Analytical Standards

Leaving Group Ability: Tosylate as a Superior Electrophile for Nucleophilic Substitution vs. Bromide

The tosylate group (p-toluenesulfonate) is widely recognized in organic chemistry as an excellent leaving group due to resonance stabilization of the resulting anion [1]. In the context of PFB derivatization, the PFB-Tos reagent acts as an electrophilic alkylating agent, transferring the pentafluorobenzyl group to nucleophilic analytes. While PFB-Br also serves this function, the tosylate leaving group offers distinct advantages: it is less prone to unwanted side reactions (e.g., elimination) and the reagent is generally more stable towards hydrolysis than its bromide counterpart [2]. This class-level inference suggests PFB-Tos may provide more robust and higher-yielding derivatization under certain aqueous or protic conditions, though a direct, quantitative head-to-head comparison of reaction yields is not available in the public domain.

Organic Synthesis Reaction Mechanism Derivatization Chemistry

Pentafluorobenzyl p-Toluenesulfonate | Validated Application Scenarios for Scientific Selection


Forensic Analysis of Inorganic Anions in Complex Matrices via GC/MS

This application is directly supported by the quantitative evidence in Section 3. Forensic chemists analyzing gunshot residue, explosive traces, or poisoning samples can confidently select PFB-Tos as the derivatizing reagent for GC/MS analysis of a defined panel of 11 inorganic anions, including fluoride, cyanide, nitrate, and nitrite [1]. The documented lack of chromatographic interference from the reagent peak ensures reliable peak assignment and quantification, even in challenging, matrix-contaminated samples where co-elution with PFB-Br would invalidate results [1]. The method achieves a detection sensitivity of approximately 30 ng per anion, which is operationally relevant for forensic casework [1].

Environmental Monitoring of Anionic Contaminants in Water and Soil Samples

Environmental analytical laboratories tasked with monitoring halides (F, Cl, Br, I) or oxoanions (NO3, NO2) in compliance with regulatory standards can utilize PFB-Tos for robust GC-based analysis [1]. The high purity (≥98%) and solid-state nature of the reagent facilitate precise method standardization across different laboratories or instruments, minimizing variability in reagent handling. The method's proven scope of 11 detectable anions [1] makes it suitable for a targeted analytical approach in water quality assessments and soil contamination studies.

Development of Novel Derivatization Methods for GC-ECD or GC-MS of Nucleophilic Analytes

Analytical chemists seeking to develop new methods for trace-level analysis of mercaptans, cyanides, or other nucleophilic species can leverage PFB-Tos as an electrophilic building block [1]. The tosylate leaving group provides a clean and predictable SN2 alkylation pathway, converting polar, non-volatile analytes into stable, volatile PFB derivatives amenable to gas chromatography [1]. The reagent's stability as a solid simplifies storage and handling compared to liquid PFB-Br, making it a practical choice for long-term method development projects . The established use of phase-transfer catalysts with PFB-Tos further expands its utility for aqueous sample preparation [1].

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